methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate
Overview
Description
Methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate is a useful research compound. Its molecular formula is C18H17ClN2O7S and its molecular weight is 440.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.0444998 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism of Herbicides in Plants
Research into the metabolism of chlorsulfuron, a herbicide, by plants such as wheat, oats, and barley demonstrates the biological basis for the selectivity of certain herbicides for cereals. Tolerant plants rapidly metabolize chlorsulfuron into a polar, inactive product, highlighting the importance of metabolic pathways in determining the selectivity and effectiveness of herbicidal compounds (Sweetser, Schow, & Hutchison, 1982).
Synthesis of Amino Acid Sulfones
The synthesis of amino acid sulfones, specifically S-benzyl-DL-α-methylcysteine sulfone, provides insight into the methods for producing sulfur derivatives of amino acids. This research could inform synthetic strategies for related compounds, including those with sulfonamide groups (Griffith, 1987).
Photochromic Properties of Polymers
The development of methylacrylate polymers with photochromic side chains containing azobenzene groups with heterocyclic sulfonamide substituents showcases the application of these materials in light-responsive technologies. This research demonstrates the functional versatility of sulfonamide groups in polymer chemistry (Ortyl, Janik, & Kucharski, 2002).
Electrophysiological Activity of Compounds
The study of N-substituted imidazolylbenzamides or benzene-sulfonamides for their cardiac electrophysiological activity highlights the therapeutic potential of compounds with sulfonamide groups in developing selective class III agents for treating arrhythmias. This indicates the relevance of structural features in medicinal chemistry (Morgan et al., 1990).
Properties
IUPAC Name |
methyl 3-[[2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetyl]amino]-4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O7S/c1-26-18(23)11-3-5-13(19)14(7-11)20-17(22)9-21(29(2,24)25)12-4-6-15-16(8-12)28-10-27-15/h3-8H,9-10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERSVPOQUZQCCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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